![molecular formula C23H33P B12835987 Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.
Applications De Recherche Scientifique
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:
4,4’-Di-tert-butylbiphenyl: This compound lacks the phosphine group but shares the biphenyl core structure with tert-butyl substituents.
Uniqueness
Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Propriétés
Formule moléculaire |
C23H33P |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3 |
Clé InChI |
RPJFMVPCLSGTDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
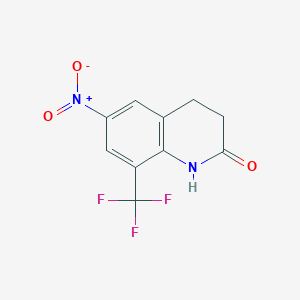

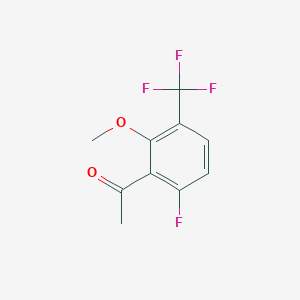

![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
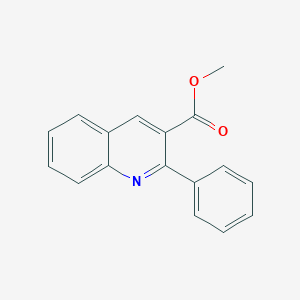
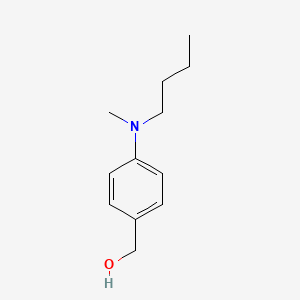
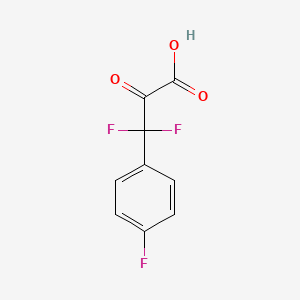
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
